molecular formula C15H17NO4 B8704584 4-amino-8-cyclopentyloxy-7-methoxychromen-2-one

4-amino-8-cyclopentyloxy-7-methoxychromen-2-one

Cat. No.: B8704584
M. Wt: 275.30 g/mol
InChI Key: ACSQVIZWCBDPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-8-cyclopentyloxy-7-methoxychromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an amino group at the 4th position, a cyclopentyloxy group at the 8th position, and a methoxy group at the 7th position on the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-cyclopentyloxy-7-methoxychromen-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of Substituents: The amino group at the 4th position can be introduced through a nucleophilic substitution reaction using an appropriate amine. The cyclopentyloxy group at the 8th position can be introduced through an etherification reaction using cyclopentanol and an appropriate leaving group. The methoxy group at the 7th position can be introduced through a methylation reaction using methyl iodide and a base.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be incorporated to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-8-cyclopentyloxy-7-methoxychromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

    Hydrolysis: The ether and ester groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding alcohols and acids.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-amino-8-cyclopentyloxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. Additionally, the compound may interact with signaling pathways involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-7-methoxy-2H-chromen-2-one: Lacks the cyclopentyloxy group at the 8th position.

    4-amino-8-(cyclopentyloxy)-2H-chromen-2-one: Lacks the methoxy group at the 7th position.

    4-amino-8-(cyclopentyloxy)-7-hydroxy-2H-chromen-2-one: Has a hydroxy group instead of a methoxy group at the 7th position.

Uniqueness

4-amino-8-cyclopentyloxy-7-methoxychromen-2-one is unique due to the presence of both the cyclopentyloxy group at the 8th position and the methoxy group at the 7th position. These substituents contribute to the compound’s distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

4-amino-8-cyclopentyloxy-7-methoxychromen-2-one

InChI

InChI=1S/C15H17NO4/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9H,2-5,16H2,1H3

InChI Key

ACSQVIZWCBDPOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)N)OC3CCCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 8-(cyclopentyloxy)-4-hydroxy-7-methoxy-2H-chromen-2-one (450 mg, 1.63 mmol, Example 1, Step 2), ammonium acetate (3.0 g, 39 mmol), and anhydrous m-xylene (8 mL) was refluxed under N2. After 3 h, the reaction was concentrated and purified by silica gel chromatography (3:2→0:1; hexanes:ethyl acetate) to give 4-amino-8-(cyclopentyloxy)-7-methoxy-2H-chromen-2-one: MS (ESI): 275.9.
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8 mL
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Synthesis routes and methods II

Procedure details

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